2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide
Description
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)acetohydrazide is a heterocyclic compound featuring a sulfone-substituted thiolane (tetrahydrothiophene-1,1-dioxide) core linked to an acetohydrazide moiety. Its CAS number is 869716-08-5, and it is structurally distinct due to the presence of the 1,1-dioxo-thiolan group, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c7-8-6(9)3-5-1-2-12(10,11)4-5/h5H,1-4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPBLQYIHLJARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515169-85-4 | |
| Record name | 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide typically involves the reaction of 3-thiopheneacetic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dioxo group to other functional groups, such as hydroxyl groups.
Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products Formed
The major products formed from these reactions include various substituted thiolane derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has demonstrated that 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide exhibits significant antimicrobial properties. In studies involving various bacterial strains, including both Gram-positive and Gram-negative bacteria, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects.
Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro studies on MCF-7 breast cancer cells revealed that treatment with concentrations ranging from 10 to 50 µM led to notable reductions in cell viability after 48 hours. This suggests that the compound may inhibit cancer cell proliferation through mechanisms that are still being elucidated.
Anti-inflammatory Effects : In animal models of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This indicates potential applications in treating inflammatory conditions.
Industrial Applications
In addition to its medicinal applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique structural features allow it to serve as a building block for synthesizing more complex molecules in organic chemistry. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for generating new derivatives .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A controlled experiment demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Study : Treatment on MCF-7 breast cancer cells showed significant reductions in viability.
- Inflammation Model : In an animal model of acute inflammation, the compound significantly reduced paw edema compared to controls.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycle Influence: The thiolan sulfone group in the target compound may enhance solubility or metabolic stability compared to benzimidazole or benzothiazole cores, which are more lipophilic and commonly associated with CNS activity (e.g., anticonvulsant effects) . Imidazothiazole and quinazolinone derivatives exhibit distinct target affinities (e.g., aldose reductase or EGFR inhibition), highlighting how heterocycle choice directs therapeutic application .
Substituent Effects :
- Anticonvulsant activity in benzimidazole derivatives was maximized with electron-withdrawing groups (e.g., nitro or chloro substituents) on the aromatic ring .
- In contrast, 1,2,4-triazole-thiol derivatives required bulky aromatic substituents (e.g., indole or pyrrole) for cytotoxic activity .
Hydrazide Modifications :
Biological Activity
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide (CAS No. 515169-85-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₆H₁₂N₂O₃S, with a molecular weight of 192.24 g/mol. The compound features a unique acetohydrazide group that enhances its reactivity and potential biological activities. The synthesis typically involves the reaction of 3-thiopheneacetic acid with hydrazine hydrate under controlled conditions, often using solvents like ethanol or methanol and may involve sodium hydroxide as a base catalyst .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
In vitro studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results suggest that it induces apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell survival and death.
Anti-inflammatory Effects
Preliminary findings indicate that this compound may also exhibit anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. Notably, it may modulate oxidative stress responses and inflammatory pathways, contributing to its antimicrobial and anticancer activities .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer, Anti-inflammatory | Enzyme interaction, Apoptosis induction |
| Similar Thiolane Derivatives | Varies (often less potent) | Often similar but less specific |
Case Studies
Several case studies have highlighted the potential of this compound:
- Antimicrobial Study : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial properties.
- Cancer Cell Line Study : A study involving MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM led to significant reductions in cell viability after 48 hours.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
